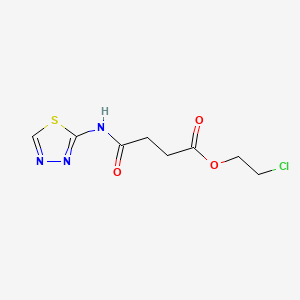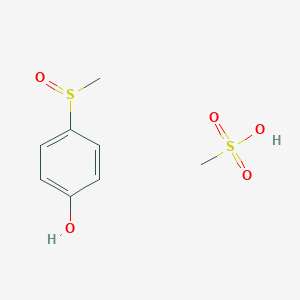phosphoryl}propanoic acid CAS No. 110507-30-7](/img/structure/B14315106.png)
3-{[4-(Acryloyloxy)butoxy](methyl)phosphoryl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid is an organic compound that features both acryloyloxy and phosphoryl functional groups. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The presence of the acryloyloxy group suggests that it can participate in polymerization reactions, while the phosphoryl group may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid typically involves multiple steps:
Preparation of 4-(Acryloyloxy)butanol: This intermediate can be synthesized by esterification of acrylic acid with 4-hydroxybutanol in the presence of a catalyst such as sulfuric acid.
Phosphorylation: The 4-(Acryloyloxy)butanol is then reacted with a phosphorylating agent, such as phosphorus oxychloride, to introduce the phosphoryl group.
Formation of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid: The final step involves the reaction of the phosphorylated intermediate with 3-bromopropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free-radical polymerization to form polymers.
Hydrolysis: The ester linkage in the acryloyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the phosphoryl group.
Major Products
Polymerization: Polymers with repeating units derived from the acryloyloxy group.
Hydrolysis: 4-hydroxybutanol and acrylic acid.
Substitution: Phosphorylated derivatives with various substituents.
Aplicaciones Científicas De Investigación
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid has several applications in scientific research:
Polymer Chemistry:
Materials Science: The unique properties imparted by the phosphoryl group make it useful in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid depends on its application:
Polymerization: The acryloyloxy group undergoes free-radical polymerization, forming covalent bonds with other monomers to create a polymer network.
Biological Systems: The phosphoryl group can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Acrylic Acid: Shares the acryloyloxy group but lacks the phosphoryl group.
4-Hydroxybutyl Acrylate: Similar structure but without the phosphoryl group.
Phosphorylated Carboxylic Acids: Compounds with similar phosphoryl groups but different carbon backbones.
Uniqueness
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid is unique due to the combination of the acryloyloxy and phosphoryl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.
Propiedades
Número CAS |
110507-30-7 |
|---|---|
Fórmula molecular |
C11H19O6P |
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
3-[methyl(4-prop-2-enoyloxybutoxy)phosphoryl]propanoic acid |
InChI |
InChI=1S/C11H19O6P/c1-3-11(14)16-7-4-5-8-17-18(2,15)9-6-10(12)13/h3H,1,4-9H2,2H3,(H,12,13) |
Clave InChI |
XEGQNMSERSLCSG-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(CCC(=O)O)OCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
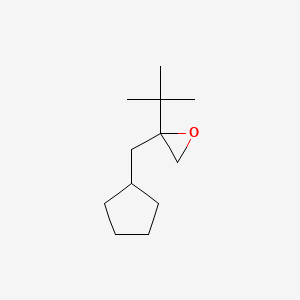
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
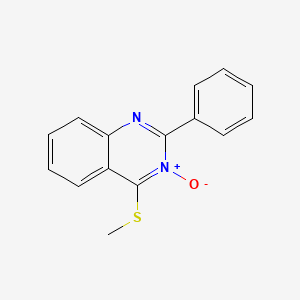
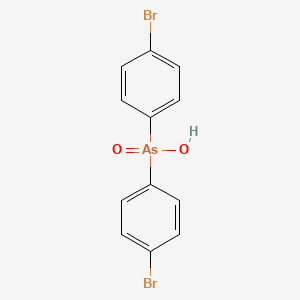
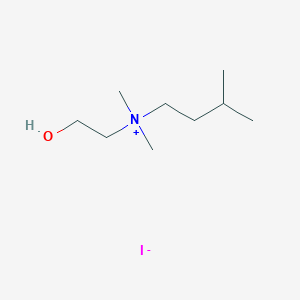
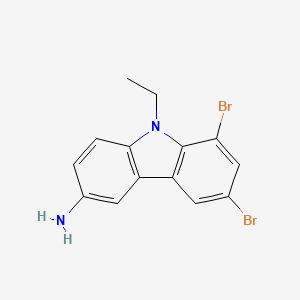
![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
